molecular formula C6H9ClN2O2 B6151296 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2613388-78-4

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B6151296
CAS RN: 2613388-78-4
M. Wt: 176.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole compounds is diverse, depending on the specific compound and its biological target . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on the specific compound. For example, some imidazole compounds may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions of imidazole research are likely to focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves the reaction of 1,2-dimethylimidazole with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "1,2-dimethylimidazole", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "1. Dissolve 1,2-dimethylimidazole in water and add chloroacetic acid.", "2. Heat the mixture at 80-90°C for 4-6 hours.", "3. Cool the mixture and add sodium hydroxide to adjust the pH to 8-9.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the solution and dissolve the residue in water.", "6. Adjust the pH to 2-3 with hydrochloric acid.", "7. Cool the solution and collect the precipitate by filtration.", "8. Wash the precipitate with cold water and dry to obtain 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride." ] }

CAS RN

2613388-78-4

Product Name

1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.